molecular formula C16H17N3O5S B2379546 Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate CAS No. 946284-80-6

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2379546
CAS No.: 946284-80-6
M. Wt: 363.39
InChI Key: AYCUCGKJXQUNBA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Chlorine, bromine

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amine Derivatives: Formed through reduction reactions

    Halogenated Derivatives: Formed through nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is unique due to its specific structure, which combines a thiazole ring with an ethoxycarbonyl group and a benzoate moiety.

Biological Activity

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a complex organic compound that exhibits various biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including a thiazole moiety, an amide linkage, and an ester group. The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molar mass of approximately 306.38 g/mol. The presence of the thiazole ring is significant for its biological properties, as thiazoles are known to possess antimicrobial and anticancer activities.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives often demonstrate antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. A study reported that derivatives of thiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity. For example, related compounds have shown IC50 values ranging from 5 to 20 µM against these cell lines, suggesting that this compound may similarly exhibit effective anticancer activity.

3. Enzyme Inhibition
Thiazole derivatives are also known for their role as enzyme inhibitors. The compound has been screened for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may act as a moderate inhibitor of AChE, with potential implications for cognitive enhancement.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerMCF-710
AnticancerA54912
Enzyme InhibitionAChE25

Case Studies

Case Study 1: Anticancer Screening
In a recent study, this compound was tested alongside other thiazole derivatives for anticancer activity against several human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, where it induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition properties of this compound. Using an in vitro assay, it was found that this compound inhibited AChE activity in a dose-dependent manner, suggesting potential applications in treating cognitive disorders.

Properties

IUPAC Name

methyl 4-[[2-[2-(ethoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-24-16(22)19-15-18-12(9-25-15)8-13(20)17-11-6-4-10(5-7-11)14(21)23-2/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUCGKJXQUNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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